Sulfiram

Catalog No.
S544144
CAS No.
95-05-6
M.F
C10H20N2S3
M. Wt
264.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfiram

CAS Number

95-05-6

Product Name

Sulfiram

IUPAC Name

diethylcarbamothioyl N,N-diethylcarbamodithioate

Molecular Formula

C10H20N2S3

Molecular Weight

264.5 g/mol

InChI

InChI=1S/C10H20N2S3/c1-5-11(6-2)9(13)15-10(14)12(7-3)8-4/h5-8H2,1-4H3

InChI Key

CTPKSRZFJSJGML-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SC(=S)N(CC)CC

Solubility

Soluble in DMSO

Synonyms

monosulfiram, sulfiram, tetraethylthiuram monosulfide

Canonical SMILES

CCN(CC)C(=S)SC(=S)N(CC)CC

Description

The exact mass of the compound Monosulfiram is 264.0789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36731. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates - Ditiocarb - Supplementary Records. It belongs to the ontological category of organosulfur compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alcohol Dependence Treatment

Monosulfiram's established role lies in treating alcohol dependence. It works by inhibiting acetaldehyde dehydrogenase, an enzyme responsible for metabolizing alcohol in the body. When alcohol is consumed with Monosulfiram, acetaldehyde accumulates, causing unpleasant side effects like nausea, flushing, and headaches. This unpleasant reaction acts as a deterrent to alcohol consumption [Source: National Institutes of Health (.gov) ].

Cancer Research

Recent research suggests potential anti-cancer properties of Monosulfiram. Studies have shown it may disrupt cancer cell growth and survival pathways [Source: Science Translational Medicine ]. While the exact mechanisms are under investigation, Monosulfiram's ability to inhibit copper metabolism within cancer cells is a promising area of exploration [Source: Cancer Research ].

Neurodegenerative Diseases

Monosulfiram's impact on copper metabolism has also garnered interest in neurodegenerative diseases like Alzheimer's and Parkinson's. These diseases are associated with abnormal copper homeostasis in the brain. Research is ongoing to determine if Monosulfiram can help regulate copper levels and potentially slow disease progression [Source: Journal of Neural Transmission ].

Antiviral Applications

Early research suggests Monosulfiram might have antiviral properties. Studies have shown it to be effective against some viruses, including HIV and influenza [Source: Virology Journal , PLoS One ]. However, further research is needed to determine its efficacy and safety in humans.

Sulfiram, commonly known by its trade name Disulfiram, is a medication primarily used in the treatment of chronic alcoholism. It functions as an irreversible inhibitor of the enzyme acetaldehyde dehydrogenase. This inhibition leads to the accumulation of acetaldehyde, a toxic metabolite of alcohol, which results in unpleasant physiological reactions upon alcohol consumption. These reactions serve as a deterrent to drinking, making Sulfiram an effective aid in maintaining abstinence from alcohol .

In the context of scabies treatment, monosulfiram is believed to act by disrupting the life cycle of the mites that cause the infestation []. However, the exact mechanism of this action is not fully understood and requires further research [].

Sulfiram's primary action involves the inhibition of acetaldehyde dehydrogenase, which catalyzes the conversion of acetaldehyde to acetic acid. When Sulfiram is present, this conversion is blocked, causing acetaldehyde levels to rise significantly after alcohol intake. This reaction can lead to symptoms such as flushing, nausea, vomiting, and palpitations, collectively known as the disulfiram-alcohol reaction .

Additionally, Sulfiram can undergo metabolism in the body to form diethyldithiocarbamate, which has its own biological activities and may interact with metal ions like zinc and copper .

The biological activity of Sulfiram extends beyond its role as an alcohol deterrent. It has been shown to possess potential anti-parasitic effects against organisms such as Entamoeba histolytica, a parasite responsible for liver abscesses and diarrhea. The diethyldithiocarbamate metabolite exhibits significant potency against this pathogen . Furthermore, Sulfiram's ability to inhibit cytochrome P450 enzymes suggests that it may also influence the metabolism of various drugs and xenobiotics, potentially leading to drug interactions .

Sulfiram can be synthesized through several methods, typically involving the reaction of carbon disulfide with amines. A common synthetic route includes:

  • Reaction of Carbon Disulfide: Carbon disulfide is reacted with diethylamine in the presence of a base.
  • Formation of Diethyldithiocarbamate: The resulting product is then treated with an appropriate oxidizing agent to yield Sulfiram.

This synthetic pathway allows for the production of high-purity Sulfiram suitable for pharmaceutical applications .

The primary application of Sulfiram is in treating alcohol dependence. It is often prescribed as part of a comprehensive treatment program that includes counseling and support. Beyond its use in alcoholism treatment, research has indicated potential applications in treating other conditions due to its biological activity against parasites and its ability to modulate drug metabolism .

Sulfiram has been extensively studied for its interactions with alcohol and other substances. The disulfiram-alcohol interaction is well characterized; when alcohol is consumed after taking Sulfiram, it leads to heightened levels of acetaldehyde and severe adverse effects. Additionally, Sulfiram can interact with various medications leading to disulfiram-like reactions—nausea and flushing—when combined with certain drugs such as metronidazole and some cephalosporins .

Research indicates that patients using Sulfiram should be monitored closely for potential interactions with other medications due to its effects on cytochrome P450 enzymes .

Several compounds exhibit similar mechanisms or effects as Sulfiram in terms of inducing adverse reactions when alcohol is consumed. These include:

  • Metronidazole: An antibiotic that can cause disulfiram-like reactions when taken with alcohol.
  • Cefamandole: A cephalosporin antibiotic known for similar reactions due to its methylthiotetrazole side chain.
  • Chlorpropamide: A sulfonylurea used in diabetes management that can also induce disulfiram-like effects.
  • Coprine: A compound found in certain mushrooms that leads to similar adverse reactions when alcohol is ingested.

Unique Features of Sulfiram

What sets Sulfiram apart from these compounds is its specific action as an irreversible inhibitor of acetaldehyde dehydrogenase, making it a targeted therapy for alcoholism rather than merely causing adverse effects when combined with alcohol. Its dual role in treating alcoholism and exhibiting anti-parasitic properties further highlights its uniqueness among similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

264.07886217 g/mol

Monoisotopic Mass

264.07886217 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

31.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1XHL4Q8P7Y

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

95-05-6

Wikipedia

Sulfiram

Dates

Modify: 2023-08-15

Tetraethylthiuram monosulfide for the treatment of mange and allied skin conditions in the dog

F E EADS, P A HAWKINS
PMID: 18863426   DOI:

Abstract




[Profuse scabies: kinetic curves of parasitologic cure with an association of benzyl benzoate and sulfiram]

P Pitche, P Wolkenstein, G Cremer, F Foulet, A S Lascaux, J Revuz
PMID: 11988682   DOI:

Abstract

In vitro exposure to benzyl benzoate (25 p. 100) kills Sarcoptes scabiei within three hours. The aim of our study was to determine in vivo elimination of Sarcopte scabiei with a benzyl benzoate-sulfiram association.
Medical charts of patients hospitalized for disseminated scabies from 1993 to 1999 were reviewed retrospectively. The diagnosis of scabies was confirmed by microscopic determination. Parasitological examinations were conducted every day or every two days until negative results. Patients were treated by successive applications of benzyl benzoate until parasitological cure.
Twenty patients were included in the study. The median delay of parasitological cure was seven days. After 15 days, 95 p. 100 of patients were cured. Two cutaneous side-effects were reported.
Despite immediate in vitro efficacy, benzyl benzoate action is delayed in vivo. The time of parasitological negativation after one application of benzyl benzoate is unknown. Therefore, it is not currently possible to determine whether our therapeutic regimen was excessive or not.


Photolysis of sulfiram: a mechanism for its disulfiram-like reaction

D C Mays, A N Nelson, L M Benson, K L Johnson, S Naylor, J J Lipsky
PMID: 7986203   DOI: 10.1016/0006-2952(94)90590-8

Abstract

Sulfiram, a drug applied topically to treat scabies, produces effects similar to those of disulfiram after subsequent ingestion of ethanol. Disulfiram, used in aversion therapy in the treatment of alcoholism, inhibits hepatic aldehyde dehydrogenase (ALDH) causing an accumulation of acetaldehyde after ethanol ingestion. The increased tissue levels of acetaldehyde cause a spectrum of undesirable side-effects including flushing, nausea, vomiting, and tachycardia, which are referred to as the disulfiram reaction. Previous studies have shown that in vitro sulfiram is a very weak inhibitor of ALDH, but solutions of sulfiram markedly increase in potency with time. In the present study, fresh solutions of sulfiram were exposed to fluorescent room light under ambient conditions and analyzed at timed intervals by HPLC. At least eight products, including disulfiram, were formed in the light-exposed sulfiram solutions, but not in solutions kept in the dark. Structural characterization of two of the photolysis products was obtained by on-line microbore HPLC-mass spectrometry (mu LC-MS) and on-line microbore HPLC-tandem mass spectrometry (mu LC-MS/MS) using continuous flow-liquid secondary ion mass spectrometry (CF-LSIMS) as the primary ionization method. Sulfiram was converted to disulfiram at an initial rate of 0.7%/hr, and the formation of disulfiram correlated with the increase in ALDH inhibition in vitro. The results of this investigation show that while sulfiram is a weak inhibitor of ALDH in vitro, it is readily photoconverted to disulfiram, a very potent inhibitor of ALDH, which may explain the adverse reaction to ethanol after sulfiram therapy.


Monosulfiram, disulfiram, and light

J J Lipsky, D C Mays, S Naylor
PMID: 7905136   DOI: 10.1016/s0140-6736(94)91153-3

Abstract




Altering APP proteolysis: increasing sAPPalpha production by targeting dimerization of the APP ectodomain

Clare A Peters Libeu, Olivier Descamps, Qiang Zhang, Varghese John, Dale E Bredesen
PMID: 22768208   DOI: 10.1371/journal.pone.0040027

Abstract

One of the events associated with Alzheimer's disease is the dysregulation of α- versus β-cleavage of the amyloid precursor protein (APP). The product of α-cleavage (sAPPα) has neuroprotective properties, while Aβ1-42 peptide, a product of β-cleavage, is neurotoxic. Dimerization of APP has been shown to influence the relative rate of α- and β- cleavage of APP. Thus finding compounds that interfere with dimerization of the APP ectodomain and increase the α-cleavage of APP could lead to the development of new therapies for Alzheimer's disease. Examining the intrinsic fluorescence of a fragment of the ectodomain of APP, which dimerizes through the E2 and Aβ-cognate domains, revealed significant changes in the fluorescence of the fragment upon binding of Aβ oligomers--which bind to dimers of the ectodomain--and Aβ fragments--which destabilize dimers of the ectodomain. This technique was extended to show that RERMS-containing peptides (APP(695) 328-332), disulfiram, and sulfiram also inhibit dimerization of the ectodomain fragment. This activity was confirmed with small angle x-ray scattering. Analysis of the activity of disulfiram and sulfiram in an AlphaLISA assay indicated that both compounds significantly enhance the production of sAPPα by 7W-CHO and B103 neuroblastoma cells. These observations demonstrate that there is a class of compounds that modulates the conformation of the APP ectodomain and influences the ratio of α- to β-cleavage of APP. These compounds provide a rationale for the development of a new class of therapeutics for Alzheimer's disease.


Comparison of ivermectin and benzyl benzoate lotion for scabies in Nigerian patients

Halima M Sule, Tom D Thacher
PMID: 17297053   DOI:

Abstract

Few studies have compared ivermectin directly with topical agents in developing countries. We compared the effectiveness of oral ivermectin (200 microg/kg) with topical 25% benzyl benzoate and monosulfiram soap in 210 subjects of age 5 to 65 years with scabies. Subjects with persistent lesions after 2 weeks received a second course of treatment. All lesions had resolved after 2 weeks in 77 of 98 (79%) subjects treated with ivermectin and in 60 of 102 (59%) subjects treated topically (P = 0.003). The improvement in severity score was greater in the ivermectin group than in the topical treatment group (P < 0.001). The overall cure rate after 4 weeks was 95% in the ivermectin group and 86% in the topical treatment group (P = 0.04). Compared with topical benzyl benzoate and monosulfiram in the treatment of scabies, ivermectin was at least as effective and led to more rapid improvement.


[Integrated treatment of alcoholism. Evaluation of its efficacy]

A Becagli, A Tagliamento, P Cimarosti, V Costella, E Cecchetti, N Zanatta, M Santonastaso
PMID: 9522596   DOI:

Abstract

Patients with alcohol addiction are analyzed after one year from the beginning of therapy. Treatment is carried out by an Anti-addiction Service working in territory, an Hospital medical ward, anti-alcoholic clubs and Hospital voluntary groups. The method is described at first, then the answers of investigated patients, the abstinence period, the attendance to help groups, the use of drugs (disulfiram) and the emerged problems are considered and analyzed. More than one year later, patients with alcohol addiction who have followed this method are still in abstinence and have changed their habit from alcoholic to unalcoholic one, as just they have done for the behaviour and the relationship.


[Antabuse effect during the administration of a topical drug based on monosulfiram]

B Plouvier, X Lemoine, P De Coninck, J L Baclet, M François
PMID: 7177842   DOI:

Abstract




Notochordal anomaly in frog embryos exposed to tetraethylthiuram monosulphide and tetraethylthiuram disulphide

H V Ghate
PMID: 6658838   DOI: 10.1016/0378-4274(83)90127-3

Abstract

Gastrulating embryos of the frog Microhyla ornata were treated with tetraethylthiuram monosulphide (TETM) and tetraethylthiuram disulphide (TETD) for 48-96 h. It was observed that both chemicals induce severe notochordal abnormalities at very low concentration. The notochord in abnormal embryos was highly swollen and entirely wavy. The notochordal cells were swollen and disarrayed. The embryos were also highly oedematous and there was considerable disarray of other tissues due to the abnormal notochord.


Inhibition of inositol 1,4,5-trisphosphate 5-phosphatase by micromolar concentrations of disulfiram and its analogues

C J Fowler, G Brännström, P C Ahlgren, L Florvall, K E Akerman
PMID: 8382055   DOI: 10.1042/bj2890853

Abstract

Following a preincubation period of 10 min, disulfiram and its analogues FLA 46, FLA 63, FLA 99, EWP 815 and EWP 840 inhibited the breakdown of 10 microM [3H]Ins(1,4,5)P3 by Ins(1,4,5)P3 5-phosphatase from GH3 cells, with IC50 values (in microM), for soluble/particulate enzymes respectively, of: disulfiram, 24/24; FLA 46, 23/30; FLA 63, 24/6; FLA 99, 50/48; EWP 815, 8/6; EWP 840, 11/8. The inhibition produced by FLA 99 was time-dependent in nature, although inhibition was found in the absence of a preincubation period. EWP 815 and EWP 840 were more potent inhibitors of Ins(1,4)P2 phosphatase than of Ins(1,4,5)P3 5-phosphatase. Thyrotropin-releasing hormone (TRH; 3/100 microM)-stimulated inositol phospholipid breakdown in prelabelled GH3 cells was inhibited by disulfiram (IC50 values 63/52 microM respectively), FLA 46 (89/110 microM), EWP 815 (83/71 microM) and EWP 840 (220/200 microM), without affecting basal breakdown rates. FLA 99 did not inhibit either basal or TRH-stimulated activity at any of the concentrations tested (30, 100 and 300 microM). [3H]Ins(1,4,5)P3 binding to its cerebellar receptor was not inhibited by any of the compounds over a concentration range of 3-300 microM, although an increased level of binding was seen at high concentrations. FLA 99 and EWP 840 increased the basal intracellular Ca2+ concentration in GH3 cells, but with no corresponding effect on the Ca2+ response to TRH stimulation. These compounds did not increase the cellular permeability to Trypan Blue, but did affect cell proliferation. It is concluded that disulfiram and related compounds produce dramatic effects on Ins(1,4,5)P3 metabolism in GH3 cells.


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